molecular formula C9H8N2O B1590863 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 29096-64-8

1-(Imidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No. B1590863
CAS RN: 29096-64-8
M. Wt: 160.17 g/mol
InChI Key: GVIYJQYRNBCBJR-UHFFFAOYSA-N
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Description

“1-(Imidazo[1,2-a]pyridin-3-yl)ethanone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole .


Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Other methods involve the use of specific reagents that are difficult to source, which significantly reduces the practical value of the proposed methods .


Molecular Structure Analysis

The molecular structure of “1-(Imidazo[1,2-a]pyridin-3-yl)ethanone” includes an imidazole ring, which is a five-membered heterocyclic moiety . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Bioactive Tri-Substituted-Condensed-Imidazopyridines Synthesis

The compound 1-(2-methyl-8-aryl-substitued-imidazo[1,2-α]pyridin-3-yl)ethan-1-one has been synthesized as part of a novel bioactive tri-substituted-condensed-imidazopyridines. These compounds, including a specific derivative 1-(2-Methyl-8-naphthalen-1-yl-imidazo [1,2-α]pyridine-3-yl)-ethanone (compound 3f), have shown significant inhibitory activity against snake venom Phospholipase A2. This suggests potential therapeutic applications in treating snake venom poisoning (Anilkumar et al., 2015).

Synthesis of Imidazopyridine-fused Chromones

The synthesis of a heterocyclic scaffold that combines imidazo[1,2-a]pyridine with substituted chromone has been achieved. This compound was synthesized using a one-pot procedure, which is indicative of its potential in streamlined pharmaceutical manufacturing processes (Costa & Proença, 2011).

Regiospecific Synthesis

3-Substituted imidazo[1,2-a]pyridines and related compounds have been synthesized regiospecifically. These compounds are significant due to their yields of 35-92%, indicating efficient production methods, which could be beneficial for large-scale pharmaceutical applications (Katritzky et al., 2003).

Antifungal Activity

Certain derivatives of imidazo[1,2-a]pyridine, like (+/-)-1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone, have been synthesized and tested for antifungal activity. These compounds showed moderate activity against strains of Candida species, indicating potential use in antifungal medications (Mamolo et al., 2003).

Fluorescent Probes for Mercury Ion

Some imidazo[1,2-a]pyridine derivatives have been found effective as fluorescent probes for mercury ion detection both in acetonitrile and buffered aqueous solutions. This highlights their potential in environmental monitoring and industrial applications (Shao et al., 2011).

Potential Therapeutic Agents

The imidazo[1,2-a]pyridine scaffold has been identified as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry. This includes its use in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic applications. It has been represented in various marketed preparations, suggesting its wide therapeutic potential (Deep et al., 2016).

properties

IUPAC Name

1-imidazo[1,2-a]pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(12)8-6-10-9-4-2-3-5-11(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIYJQYRNBCBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577331
Record name 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Imidazo[1,2-a]pyridin-3-yl)ethanone

CAS RN

29096-64-8
Record name 3-Acetylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29096-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

25 g of imidazo[1,2-a]pyridine was dissolved in 350 mL of chloroform, and 56.4 g of aluminum chloride was added under an ice-cold condition over 30 minutes. The mixture was stirred overnight at room temperature, and then heated up to the temperature of 50° C. 16 mL of acetic anhydride was added and the mixture was stirred at 50° C. for 90 minutes. After cooling the reaction solution back to room temperature, ice water was added, and a 3N aqueous solution of sodium hydroxide was further added until the mixture becomes basic. The insolubles were separated by filtration through celite, the filtrate was extracted with ethyl acetate, and the organic layer was washed with saturated brine. The layer was dried over anhydrous sodium sulfate and then filtered, and the filtrate was concentrated to obtain 1-imidazo[1,2-a]pyridine-3-ylethanone [1-1] as a brown oily product. The obtained Compound [1-1] was used in the subsequent reaction without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
350 mL
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solvent
Reaction Step One
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56.4 g
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16 mL
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reactant
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ice water
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aqueous solution
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SR Sagar, DP Singh, RD Das, NB Panchal… - Bioorganic & Medicinal …, 2021 - Elsevier
Alzheimer’s disease (AD) is a neurodegenerative disease majorly affecting old age populations. Various factors that affect the progression of the disease include, amyloid plaque …
Number of citations: 3 www.sciencedirect.com
KK Vasu, CS Digwal, AN Pandya, DH Pandya… - Bioorganic & Medicinal …, 2017 - Elsevier
A series of new imidazo[1,2-a]pyridine linked with thiazole/thiophene motif through a keto spacer were synthesized and tested for their cytotoxic potential against three human cancer …
Number of citations: 16 www.sciencedirect.com
KK Vasu, CS Digwal, AN Pandya, DH Pandya… - 2017 - academia.edu
A series of new imidazo [1, 2-a] pyridine linked with thiazole/thiophene motif through a keto spacer were synthesized and tested for their cytotoxic potential against three human cancer …
Number of citations: 0 www.academia.edu
RD Li, HL Wang, YB Li, ZQ Wang, X Wang… - European Journal of …, 2015 - Elsevier
A series of dual dithiocarbamates were synthesized and evaluated for their in-vitro anticancer activities on human non-small cell lung cancer cell line H460. Nine compounds exhibited …
Number of citations: 50 www.sciencedirect.com
JM Keith, LA Gomez, AJ Barbier, SJ Wilson… - Bioorganic & medicinal …, 2007 - Elsevier
A series of novel and potent 6-heteroaryl-pyrrolidino-tetrahydroisoquinolines with dual histamine H 3 antagonist/serotonin transporter inhibitor activity is described. In vitro and in vivo …
Number of citations: 33 www.sciencedirect.com

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